7-Methyl-4-nitro-1H-indazole
CAS No.: 858227-24-4
Cat. No.: VC3281016
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858227-24-4 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 7-methyl-4-nitro-1H-indazole |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | BKEDNDOLNBGUEF-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)[N+](=O)[O-])C=NN2 |
| Canonical SMILES | CC1=C2C(=C(C=C1)[N+](=O)[O-])C=NN2 |
Introduction
Chemical Structure and Basic Properties
7-Methyl-4-nitro-1H-indazole is an organic compound with the molecular formula C₈H₇N₃O₂. It features an indazole core structure with a methyl substituent at position 7 and a nitro group at position 4. The compound has been assigned the CAS registry number 858227-24-4, which serves as its unique identifier in chemical databases and literature .
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that define its behavior in various environments and reactions. Table 1 summarizes the key properties of 7-Methyl-4-nitro-1H-indazole based on the available data.
Table 1: Physical and Chemical Properties of 7-Methyl-4-nitro-1H-indazole
| Property | Value |
|---|---|
| CAS Number | 858227-24-4 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16000 g/mol |
| Exact Mass | 177.05400 |
| Polar Surface Area (PSA) | 74.50000 |
| LogP | 2.30270 |
| HS Code | 2933990090 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The compound's LogP value of 2.30270 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties . This characteristic is particularly relevant for potential biological applications, as it influences membrane permeability and distribution in biological systems. The Polar Surface Area (PSA) of 74.50000 further characterizes the compound's potential for interactions with biological systems and its ability to penetrate cellular membranes.
Structural Characteristics
The indazole core of 7-Methyl-4-nitro-1H-indazole consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system. The position numbering starts at the nitrogen in the pyrazole ring (1-position), with the methyl group at position 7 and the nitro group at position 4. This specific arrangement of substituents contributes to the compound's unique electronic distribution and reactivity patterns.
Classification and Regulatory Information
7-Methyl-4-nitro-1H-indazole falls under the category of heterocyclic compounds with nitrogen hetero-atoms only, as indicated by its HS Code (2933990090) . This classification is significant for regulatory purposes, international trade, and taxation.
Customs and Trade Information
According to available data, the compound is subject to specific customs and trade regulations as outlined in Table 2.
Table 2: Regulatory and Trade Information for 7-Methyl-4-nitro-1H-indazole
| Parameter | Value |
|---|---|
| HS Code | 2933990090 |
| Classification | Heterocyclic compounds with nitrogen hetero-atom(s) only |
| VAT | 17.0% |
| Tax rebate rate | 13.0% |
| MFN tariff | 6.5% |
| General tariff | 20.0% |
This regulatory information is crucial for international trading of the compound, particularly for manufacturers, importers, and exporters dealing with this substance .
Comparison with Related Indazole Derivatives
To better understand the properties and potential applications of 7-Methyl-4-nitro-1H-indazole, it is valuable to compare it with structurally similar indazole derivatives. Several related compounds appear in the literature, each with distinct characteristics based on the position of substituents.
Structural Isomers and Related Compounds
Table 3 compares 7-Methyl-4-nitro-1H-indazole with several related indazole derivatives mentioned in the literature.
Table 3: Comparison of 7-Methyl-4-nitro-1H-indazole with Related Indazole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 7-Methyl-4-nitro-1H-indazole | 858227-24-4 | C₈H₇N₃O₂ | 177.16 | Methyl at position 7, nitro at position 4 |
| 1-Methyl-7-nitro-1H-indazole | 58706-36-8 | C₈H₇N₃O₂ | 177.16 | Methyl at N-1, nitro at position 7 |
| 4-Nitro-1H-indazole | 2942-40-7 | C₇H₅N₃O₂ | 163.13 | No methyl group, only nitro at position 4 |
| 6-Methyl-7-nitro-1H-indazole | Not specified | C₈H₇N₃O₂ | 177.16 | Methyl at position 6, nitro at position 7 |
1-Methyl-7-nitro-1H-indazole differs from our target compound in that the methyl group is attached to the nitrogen atom at position 1 rather than carbon at position 7 . This variation significantly affects the compound's electronic properties and potentially its biological activity. 4-Nitro-1H-indazole lacks the methyl substituent entirely, resulting in a lower molecular weight of 163.13 g/mol .
Physicochemical Property Comparison
The positioning of substituents on the indazole ring system significantly influences the physicochemical properties of these compounds. For instance, the LogP value of 7-Methyl-4-nitro-1H-indazole (2.30270) suggests different lipophilicity compared to its structural isomers, which could translate to varying biological membrane permeability and distribution characteristics .
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 5.6446 mL | 28.2231 mL | 56.4462 mL |
| 5 mM | 1.1289 mL | 5.6446 mL | 11.2892 mL |
| 10 mM | 0.5645 mL | 2.8223 mL | 5.6446 mL |
These calculations are based on the molecular weight of 177.16 g/mol and assume complete solubility in the chosen solvent . Researchers should verify the solubility of 7-Methyl-4-nitro-1H-indazole in their specific solvent systems before preparing stock solutions.
Research Gaps and Future Directions
The available literature on 7-Methyl-4-nitro-1H-indazole reveals several significant research gaps that present opportunities for future investigation.
Physical Property Characterization
Basic physical properties such as melting point, boiling point, and solubility parameters remain undocumented for 7-Methyl-4-nitro-1H-indazole . Comprehensive characterization of these properties would provide valuable data for researchers working with this compound.
Synthesis Optimization
Development and optimization of specific synthesis routes for 7-Methyl-4-nitro-1H-indazole represent an important research opportunity. While analogies can be drawn from the synthesis of related compounds, direct experimental validation of these methods for 7-Methyl-4-nitro-1H-indazole is needed.
Biological Activity Screening
Given the diverse bioactivities reported for various indazole derivatives, systematic screening of 7-Methyl-4-nitro-1H-indazole against different biological targets could reveal valuable new applications. Particular attention might be given to potential activity at adrenergic receptors, as suggested by the patent literature mentioning related compounds .
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